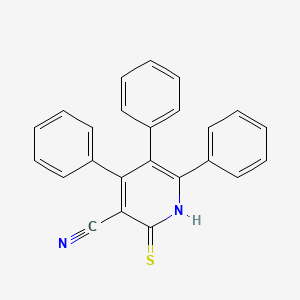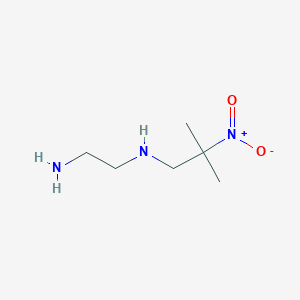
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is an organic compound with a complex structure that includes both amine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Nitrogen oxides such as NO2 or NO.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine compounds.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with other molecules. These interactions can affect biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N-methyl-
- 1,2-Ethanediamine, N-ethyl-N’-methyl-
- 1,2-Dimethylethylenediamine
Uniqueness
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both amine and nitro functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
111986-97-1 |
|---|---|
Formule moléculaire |
C6H15N3O2 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N'-(2-methyl-2-nitropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2,9(10)11)5-8-4-3-7/h8H,3-5,7H2,1-2H3 |
Clé InChI |
IQWOALQXZHYQRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


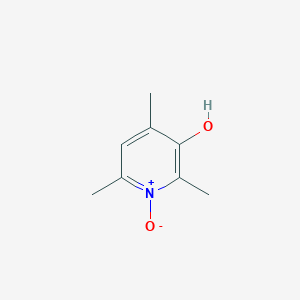
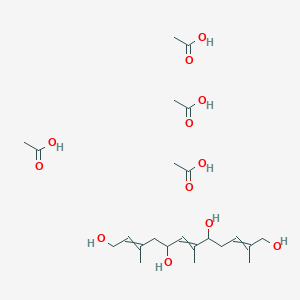
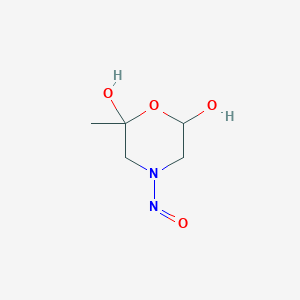
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)


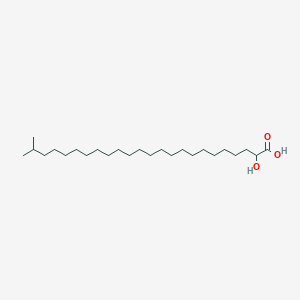
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

